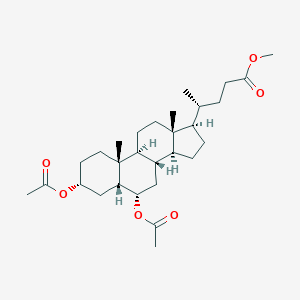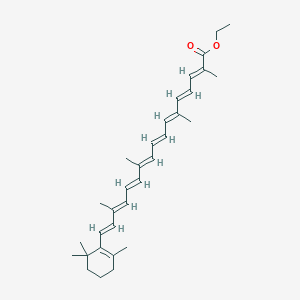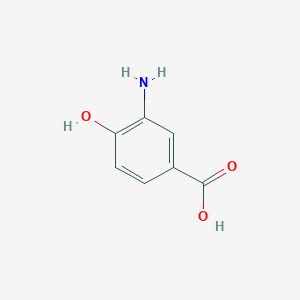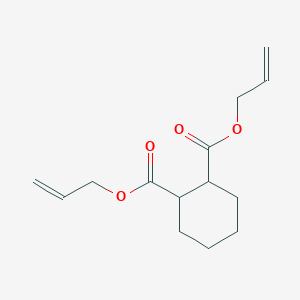
Diallyl hexahydrophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl hexahydrophthalate (DAHP) is a chemical compound that is widely used in various industries, including fragrance, flavor, and polymer production. DAHP is a colorless liquid with a pleasant odor, and it is known for its unique properties, such as its ability to enhance the stability of certain materials and its excellent solubility in water. In
Applications De Recherche Scientifique
Diallyl hexahydrophthalate has been extensively studied for its various applications in scientific research. It is commonly used as a crosslinking agent for polymers, such as polyvinyl alcohol and polyethylene glycol. Diallyl hexahydrophthalate can also be used as a monomer for the synthesis of various copolymers, such as polyurethanes and polyesters. Additionally, Diallyl hexahydrophthalate has been used as a flavor and fragrance ingredient in the food and cosmetic industries.
Mécanisme D'action
The mechanism of action of Diallyl hexahydrophthalate is not fully understood, but it is believed to involve the formation of covalent bonds between Diallyl hexahydrophthalate and other molecules. In polymerization reactions, Diallyl hexahydrophthalate acts as a crosslinking agent, forming strong chemical bonds between polymer chains. In biological systems, Diallyl hexahydrophthalate has been shown to interact with proteins and enzymes, affecting their function and activity.
Effets Biochimiques Et Physiologiques
Diallyl hexahydrophthalate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Diallyl hexahydrophthalate can inhibit the growth of certain cancer cells, such as human liver cancer cells. Additionally, Diallyl hexahydrophthalate has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, such as Alzheimer's and Parkinson's disease. However, more research is needed to fully understand the potential therapeutic effects of Diallyl hexahydrophthalate.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Diallyl hexahydrophthalate in scientific research has several advantages. It is a relatively inexpensive and readily available reagent, and it can be easily synthesized in the laboratory. Additionally, Diallyl hexahydrophthalate has a high solubility in water, which makes it easy to work with in aqueous solutions. However, there are also some limitations to the use of Diallyl hexahydrophthalate. For example, the synthesis of Diallyl hexahydrophthalate can be challenging, and the resulting product may contain impurities. Additionally, the use of Diallyl hexahydrophthalate in biological systems may be limited by its potential toxicity and lack of specificity.
Orientations Futures
There are several potential future directions for the study of Diallyl hexahydrophthalate. One area of research is the development of new synthetic methods for the production of Diallyl hexahydrophthalate and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of Diallyl hexahydrophthalate and its potential therapeutic effects in various diseases. Finally, the use of Diallyl hexahydrophthalate in the development of new materials, such as biodegradable polymers and hydrogels, may have important applications in the fields of medicine and biotechnology.
Conclusion:
In conclusion, Diallyl hexahydrophthalate is a versatile chemical compound with a wide range of applications in scientific research. It can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol, and it is commonly used as a crosslinking agent for polymers and as a flavor and fragrance ingredient. Diallyl hexahydrophthalate has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and it has potential therapeutic applications in the treatment of various diseases. While there are some limitations to the use of Diallyl hexahydrophthalate, its unique properties and potential applications make it an important area of research for the future.
Méthodes De Synthèse
Diallyl hexahydrophthalate can be synthesized through the reaction between hexahydrophthalic anhydride and allyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a mixture of isomers, including cis- and trans-Diallyl hexahydrophthalate. The mixture can be separated through distillation or chromatography.
Propriétés
Numéro CAS |
13846-31-6 |
|---|---|
Nom du produit |
Diallyl hexahydrophthalate |
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
bis(prop-2-enyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 |
Clé InChI |
HEBKPAWCVUSXMB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
SMILES canonique |
C=CCOC(=O)C1CCCCC1C(=O)OCC=C |
Autres numéros CAS |
13846-31-6 7500-82-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



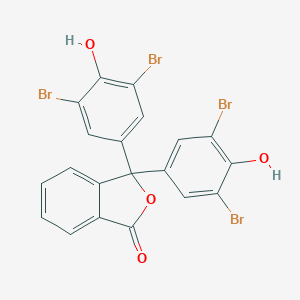
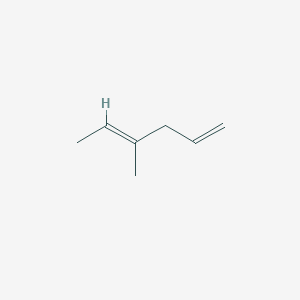
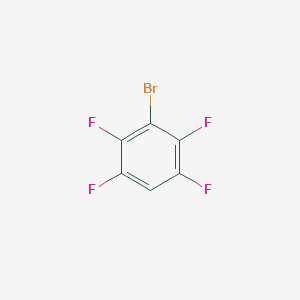
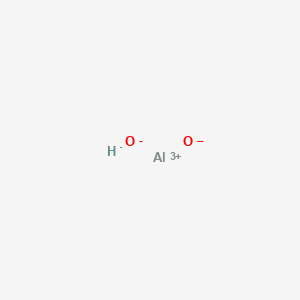
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
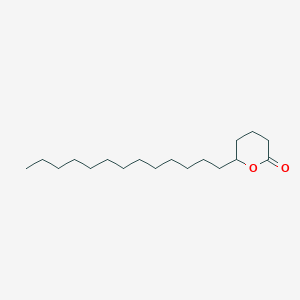
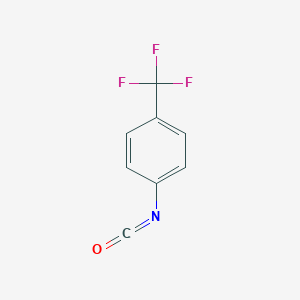
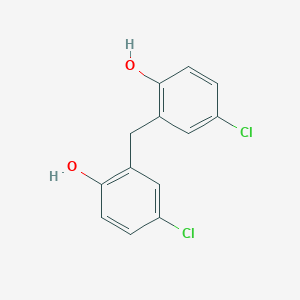
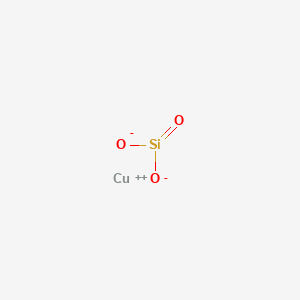
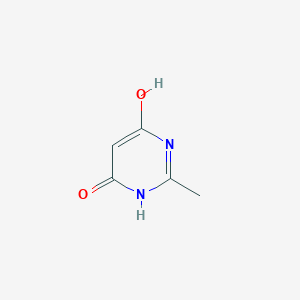
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
